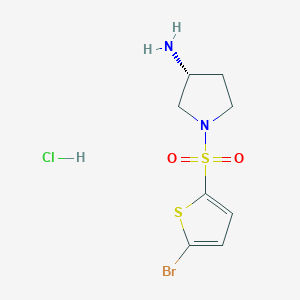![molecular formula C10H20N2O B13959612 (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13959612.png)
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups within its structure allows for diverse chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol typically involves multi-step organic synthesis. One common approach is the cyclization of a suitable precursor containing both amino and hydroxyl groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process. For example, the use of sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) can be effective.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various alkyl or aryl groups.
科学的研究の応用
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its ability to form stable spirocyclic structures.
作用機序
The mechanism of action of (6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the spirocyclic structure may allow the compound to fit into unique binding sites on enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-one): Similar structure but with a carbonyl group instead of a hydroxyl group.
(6-(2-Aminoethyl)-6-azaspiro[3.4]octane): Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Uniqueness
(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanol is unique due to the presence of both amino and hydroxyl groups, which provide a versatile platform for chemical modifications. Its spirocyclic structure also imparts stability and rigidity, making it a valuable compound for various applications.
特性
分子式 |
C10H20N2O |
|---|---|
分子量 |
184.28 g/mol |
IUPAC名 |
[6-(2-aminoethyl)-6-azaspiro[3.4]octan-2-yl]methanol |
InChI |
InChI=1S/C10H20N2O/c11-2-4-12-3-1-10(8-12)5-9(6-10)7-13/h9,13H,1-8,11H2 |
InChIキー |
RIWDOSVPORBLCW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC12CC(C2)CO)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


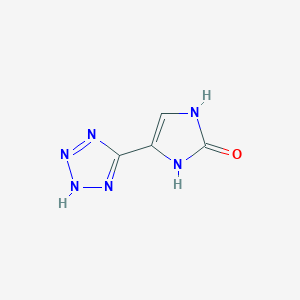
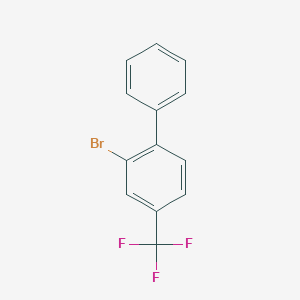


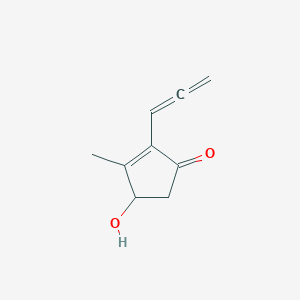
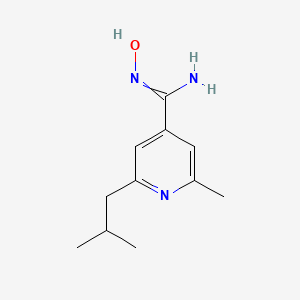
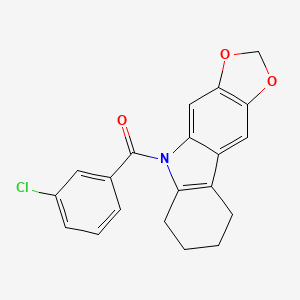
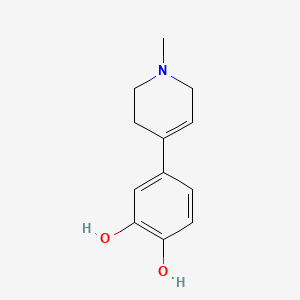
![[(R)-1-(methyl-pyridin-2-ylmethyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13959591.png)
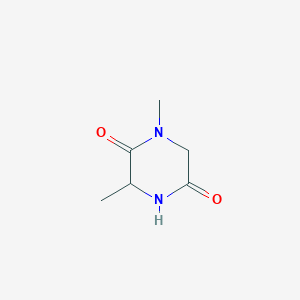
![4-[(1R)-2,2-Difluoro-1-hydroxy-3-buten-1-yl]benzonitrile](/img/structure/B13959609.png)
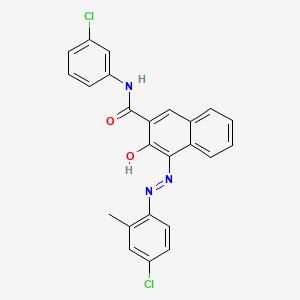
![2-Azabicyclo[3.3.1]nonan-7-one](/img/structure/B13959623.png)
